
alpha-conotoxin PnIA
Overview
Description
Alpha-conotoxin PnIA is a peptide neurotoxin isolated from the venom of the marine cone snail species, Conus pennaceus. This compound is part of the alpha-conotoxin family, which is known for its ability to selectively target and block nicotinic acetylcholine receptors (nAChRs) in the nervous system . This compound specifically targets neuronal nAChRs, distinguishing it from other alpha-conotoxins that may target skeletal muscle subtypes .
Mechanism of Action
Target of Action
Alpha-conotoxin PnIA primarily targets the nicotinic acetylcholine receptors (nAChRs), which are found both in the neuromuscular junction and central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. This compound is a selective antagonist of α3β2 nAChR receptors .
Mode of Action
This compound interacts with its targets, the nAChRs, by binding to a small pocket situated above the β9/β10 hairpin of the (+) α7 nAChR . This interaction blocks the receptors, preventing the transmission of signals . The structure of PnIA is characterized by distinct hydrophobic and polar surfaces, a separation of the sole positive and negative charges, a hydrophobic region, and a protruding tyrosine side chain . These features may be important for the specific interaction of PnIA with neuronal nAChR .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the function of nAChRs. By blocking these receptors, it disrupts the normal flow of signals in the nervous system . The exact downstream effects of this disruption can vary depending on the specific subtype of nAChR that is targeted and the location of these receptors in the body.
Pharmacokinetics
The compact architecture of the pnia toxin provides a rigid framework for presentation of chemical groups that are required for activity . This structure, along with its distinct hydrophobic and polar surfaces, may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of nAChRs, which prevents the transmission of signals in the nervous system . This can have various effects at the molecular and cellular level, depending on the specific subtype of nAChR that is targeted. For example, it has been shown that alpha-conotoxins and alpha-cobratoxin can promote the proliferation of C6 glioma cells .
Biochemical Analysis
Biochemical Properties
Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .
Cellular Effects
This compound exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Molecular Mechanism
The crystal structure of synthetic this compound incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of this compound with neuronal nAChR .
Temporal Effects in Laboratory Settings
The effects of this compound vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .
Dosage Effects in Animal Models
In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-conotoxin PnIA can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mildly basic conditions to facilitate the coupling reactions. The disulfide bridges, which are crucial for the structural integrity of the peptide, are formed through oxidative folding .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then subjected to oxidative folding to ensure the correct disulfide bridge formation. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-conotoxin PnIA primarily undergoes oxidation reactions to form its disulfide bridges. These reactions are essential for the peptide to attain its biologically active conformation .
Common Reagents and Conditions: The oxidative folding of this compound is typically carried out in an aqueous buffer containing oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions are carefully controlled to ensure the formation of the correct disulfide bridges without over-oxidation .
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bridge pattern. Incorrectly folded isomers may also form but are typically separated and discarded during the purification process .
Scientific Research Applications
Pharmacological Probes
Alpha-conotoxins serve as valuable tools for studying nAChR subtypes and their physiological roles. Alpha-conotoxin PnIA specifically targets the α7 nAChR subtype, which is implicated in various neurological disorders. Research indicates that modifications to the PnIA structure can enhance its binding affinity and selectivity for different nAChR subtypes. For instance, studies have shown that single amino acid substitutions in PnIA can switch its selectivity among nAChR subtypes, making it a powerful probe for dissecting receptor function and subtype-specific signaling pathways .
Case Study: Structure-Activity Relationship
In a study investigating the structure-activity relationship of this compound, researchers synthesized several analogs with varying affinities for nAChRs. The analog [A10L]PnIA exhibited an IC50 value of 1.4 nM, demonstrating significant potency in inhibiting acetylcholine-induced currents in rat parasympathetic neurons. This highlights how targeted modifications can lead to enhanced pharmacological profiles, providing insights into receptor-ligand interactions .
Therapeutic Potential
The therapeutic applications of this compound are particularly promising in the context of pain management and neurodegenerative diseases. As a selective antagonist of α7 nAChRs, PnIA has been investigated for its potential to modulate pain pathways and alleviate neuropathic pain. For example, research has indicated that α-conotoxins like Vc1.1 (a related conotoxin) can promote recovery from neuronal injuries and have analgesic properties by specifically targeting nAChR subtypes associated with pain signaling .
Table: Therapeutic Applications of this compound
Structural Insights and Drug Design
Understanding the structural determinants of this compound binding has critical implications for drug design. Recent studies utilizing computational modeling and X-ray crystallography have elucidated how specific residues influence binding affinity and selectivity towards nAChRs. For instance, hydrophobic residues at position 10 are crucial for maintaining potency at both α3β2 and α7 subtypes . Such insights are vital for designing novel ligands with enhanced therapeutic profiles.
Case Study: Computational Design
The application of Protein Surface Topography (PST) has facilitated the design of high-affinity analogs of this compound. By analyzing electrostatic maps and binding sites on nAChRs, researchers developed variants like PnIA[R9, L10], which demonstrated significantly improved potency compared to native PnIA . This approach exemplifies how structural biology can inform the development of more effective pharmacological agents.
Comparison with Similar Compounds
Alpha-conotoxin PnIA is unique among alpha-conotoxins due to its specific targeting of neuronal nAChRs rather than skeletal muscle subtypes. Similar compounds include:
Alpha-conotoxin PnIB: Another peptide from Conus pennaceus, which also targets neuronal nAChRs but with different subtype selectivity.
Alpha-conotoxin MII: Isolated from Conus magus, this peptide targets the alpha3beta2 nAChR subtype but differs in its amino acid sequence and disulfide bridge pattern.
Alpha-conotoxin ImI: From Conus imperialis, this peptide targets the alpha7 nAChR subtype and is used as a pharmacological tool to study this receptor.
This compound’s unique sequence and disulfide bridge pattern contribute to its specific receptor interactions and biological activity, making it a valuable tool in neuroscience research .
Biological Activity
Alpha-conotoxin PnIA is a peptide derived from the venom of the marine cone snail Conus pennaceus. It belongs to a class of neuroactive peptides known as conotoxins, which are known for their ability to selectively target nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions with various nAChR subtypes, structural characteristics, and potential therapeutic applications.
This compound functions primarily as an antagonist of nAChRs, particularly the α7 subtype. It binds to these receptors with high affinity, blocking the action of acetylcholine and thereby inhibiting synaptic transmission. The potency and selectivity of PnIA towards different nAChR subtypes have been a focal point of research.
Binding Affinity
Research has demonstrated that this compound exhibits significant binding affinity for the α7 nAChR. A study reported an IC50 value of approximately 15 ± 6 nM for the high-affinity binding site on this receptor, comparable to other potent antagonists like αCtx (11 ± 3 nM) .
Structural Insights
The structure-activity relationship (SAR) of this compound has been extensively studied. Variations in its amino acid sequence can significantly alter its receptor selectivity and potency. For instance, single-residue modifications have shown to switch its selectivity among nAChR subtypes . The structural analysis using techniques such as Protein Surface Topography (PST) has facilitated the design of more potent analogs by elucidating the critical residues responsible for receptor interaction .
Table 1: Binding Affinities of this compound and Its Analogs
Compound | Receptor Type | IC50 (nM) |
---|---|---|
This compound | α7 nAChR | 15 ± 6 |
PnIA[R9, L10] | α7 nAChR | 12 ± 5 |
PnIA[R5, R9, L10, R14] | Muscle-type nAChR | >500 |
αCtx | α7 nAChR | 11 ± 3 |
Effects on Cell Viability and Proliferation
In vitro studies have demonstrated that this compound can influence cell proliferation. For example, treatment with PnIA resulted in a 25-29% increase in glioma cell numbers after 24-48 hours, indicating a potential role in modulating cellular growth . However, it exhibited minimal effects on cell viability at low concentrations.
Study on Selectivity and Potency
A comprehensive study investigated the effects of various analogs of this compound on different nAChR subtypes. The findings indicated that while some analogs showed enhanced potency against α7 receptors, others displayed reduced activity against muscle-type receptors. This selectivity is crucial for developing therapeutics targeting specific neurological disorders without affecting peripheral systems .
Therapeutic Implications
Given its selective antagonism of nAChRs, this compound has potential therapeutic applications in treating conditions such as nicotine addiction and certain types of cancer . Its ability to modulate neuronal signaling pathways makes it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVGEYBNLLGGBG-MVPSLEAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H95N19O22S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1622.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705300-84-1 | |
Record name | n/a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?
A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].
Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?
A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.
Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?
A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].
Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?
A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].
Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?
A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.